molecular formula C20H15OP B8048731 2-Naphthalen-2-ylphosphonoylnaphthalene

2-Naphthalen-2-ylphosphonoylnaphthalene

Cat. No.: B8048731
M. Wt: 302.3 g/mol
InChI Key: AVYNHFVZHONTQU-UHFFFAOYSA-N
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Description

2-Naphthalen-2-ylphosphonoylnaphthalene is a naphthalene derivative featuring a phosphonoyl (-PHO₂) group substituted at the 2-position of one naphthalene ring, which is further linked to another naphthalen-2-yl group. The phosphonoyl group imparts unique electronic and steric properties, influencing reactivity, solubility, and molecular interactions.

Properties

IUPAC Name

2-naphthalen-2-ylphosphonoylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYNHFVZHONTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)P(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalen-2-ylphosphonoylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide. Another method includes the use of 2-naphthyl lithium reagents reacting with phosphorus trichloride, followed by oxidation .

Industrial Production Methods

Industrial production of di(2-naphthyl)phosphine oxide typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylphosphonoylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine oxides with different aromatic or aliphatic groups .

Scientific Research Applications

2-Naphthalen-2-ylphosphonoylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which di(2-naphthyl)phosphine oxide exerts its effects involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers and facilitating catalytic reactions. In biological systems, it can interact with enzymes and other proteins, modulating their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Naphthalen-2-ylphosphonoylnaphthalene and related naphthalene derivatives:

Compound Functional Group Molecular Formula Molecular Weight Key Properties Applications/Research Findings
This compound Phosphonoyl (-PHO₂) C₂₀H₁₅PO₂* ~318.3 g/mol† High polarity due to P=O bonds; potential for coordination chemistry. Limited data; hypothesized use as a ligand or in materials with tailored electronic properties.
2-(Naphthalen-2-ylmethylsulfonylmethyl)naphthalene Sulfonyl (-SO₂CH₂-) C₂₂H₁₈O₂S 346.44 g/mol High thermal stability; strong electron-withdrawing effects. Used in polymer stabilization and as intermediates in organic synthesis.
N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Sulfonamide (-SO₂N-) C₃₀H₃₂N₂O₄S₂ 556.71 g/mol Bulky substituents; radical stabilization (via TEMPO group). Studied for radical-mediated reactions and as a nitroxide precursor in polymer chemistry.
2-Phenylnaphthalene Phenyl (-C₆H₅) C₁₆H₁₂ 204.27 g/mol Planar aromatic structure; low polarity. Model compound for studying π-π interactions; precursor in OLED materials.
2-Methylnaphthalene Methyl (-CH₃) C₁₁H₁₀ 142.20 g/mol Volatile; moderate toxicity (hepatic/renal effects in mammals). Industrial solvent; toxicological studies focus on metabolic pathways and biomarker identification.

*Assumed formula based on substitution pattern; †Estimated based on analogous structures.

Key Comparisons:

Electronic Effects: The phosphonoyl group in this compound introduces significant polarity and electron-withdrawing character, contrasting with the electron-donating methyl group in 2-methylnaphthalene . Compared to sulfonyl derivatives , phosphonoyl groups may offer stronger Lewis acidity, enhancing coordination with metal ions.

Synthesis and Stability: Sulfonyl and sulfonamide derivatives (e.g., ) are typically synthesized via sulfonation or nucleophilic substitution, whereas phosphonoyl compounds may require specialized phosphorylation reactions. The thermal stability of phosphonoyl derivatives is expected to surpass that of methylnaphthalenes due to robust P=O bonds .

Toxicological Profile: While 2-methylnaphthalene is associated with hepatic and renal toxicity , the phosphonoyl derivative’s bioactivity remains uncharacterized.

Structural Insights: Crystallographic data for analogous compounds (e.g., 2-[3-(Naphthalen-2-yl)phenyl]naphthalene ) reveal planar aromatic systems with inter-ring torsion angles influenced by substituents. The phosphonoyl group’s geometry (tetrahedral phosphorus) likely disrupts planarity, affecting packing in solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Naphthalen-2-ylphosphonoylnaphthalene
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2-Naphthalen-2-ylphosphonoylnaphthalene

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